molecular formula C8H9IN2 B2466081 (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-10-4

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2466081
CAS No.: 2366997-10-4
M. Wt: 260.078
InChI Key: PEDZNWHQHIHSTI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrolidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the pyridine ring.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a phenyl-substituted pyrrolo[2,3-b]pyridine.

Scientific Research Applications

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.

    Chemical Biology: Used in the study of enzyme mechanisms and as a probe for biological pathways.

    Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine: Lacks the iodine and methyl groups but shares the core structure.

    4-Bromo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a bromine atom instead of iodine.

    2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom.

Uniqueness

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is less common with other halogens like bromine or chlorine. This can lead to unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(2R)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZNWHQHIHSTI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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